Physicochemical Differentiation: LogP Comparison with 3-Pyridyl Isomer
The calculated octanol-water partition coefficient (logP) for 4-(1-Benzylpiperidin-2-yl)pyridine is 3.75 . This is significantly higher than the 3.33 logP of its close analog, 3-(1-Benzylpiperidin-2-yl)pyridine [1]. A higher logP indicates greater lipophilicity, which is a primary determinant of passive membrane permeability and volume of distribution.
| Evidence Dimension | Lipophilicity (Calculated logP) |
|---|---|
| Target Compound Data | logP = 3.75 |
| Comparator Or Baseline | 3-(1-Benzylpiperidin-2-yl)pyridine; logP = 3.33 |
| Quantified Difference | ΔlogP = +0.42 |
| Conditions | Calculated using standard algorithms (e.g., XLogP3) |
Why This Matters
The 0.42 log unit increase translates to approximately 2.6-fold higher lipophilicity, which can enhance blood-brain barrier penetration, a critical factor for CNS-targeted research applications.
- [1] Chembase. 3-(1-benzylpiperidin-2-yl)pyridine. ChemBase ID: 189894. Accessed 2026. View Source
